molecular formula C9H7O2- B1238496 Cinnamate CAS No. 4151-45-5

Cinnamate

Cat. No. B1238496
CAS RN: 4151-45-5
M. Wt: 147.15 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamate is a member of the class of cinnamates that results from the deprotonation of the carboxy group of cinnamic acid. It is a member of cinnamates and a phenylpropanoid. It is a conjugate base of a cinnamic acid.

Scientific Research Applications

  • Antiadipogenic Activity : Methyl cinnamate, derived from Zanthoxylum armatum, has been found to inhibit adipocyte differentiation in 3T3-L1 preadipocytes. This inhibition is mediated, in part, by the CaMKK2-AMPK signaling pathway, suggesting potential applications in managing obesity-related conditions (Chen et al., 2012).

  • Lipid Metabolism and Antioxidant Defense : Cinnamate supplementation in high cholesterol-fed rats showed beneficial effects on lipid metabolism and enhanced hepatic antioxidant enzyme activities. This suggests a role for cinnamate in managing cholesterol levels and oxidative stress (Lee et al., 2003).

  • Anticancer Properties : Cinnamic acid derivatives have shown significant potential as anticancer agents. These compounds exhibit a variety of mechanisms against tumor cells, indicating their possible use in cancer therapy (De et al., 2011).

  • Molecular Orientation in Polymers : Cinnamate groups attached to flexible polymer backbones can undergo reactions induced by thermal energy as well as UV irradiation. This property is useful for aligning liquid crystals and enhancing molecular orientation in polymers (Sung et al., 2004).

  • Dietary and Metabolic Aspects : The intake, absorption, and metabolism of cinnamates, found in various foods and beverages, especially coffee, have been studied. These substances may influence a range of in vivo effects due to their bioavailability and source-dependent differences (Clifford, 2000).

  • Antioxidant Enzyme Modulation : Cinnamate derivatives can affect the mRNA expression and activity of antioxidant enzymes in high-cholesterol-fed rats, potentially enhancing erythrocyte antioxidative defense (Lee et al., 2003).

  • Medical Applications in Film Formation : Gellan gum films grafted with cinnamate show potential as anti-adhesion barriers in medical applications, with promising properties like high gel content and suitable mechanical properties (Lee et al., 2012).

  • Liquid Crystal Orientation Stability : The plasticization of poly(vinyl cinnamate) enhances the thermal reaction of cinnamate side groups, which is closely related to the stability of liquid crystal orientation in polymer films (Sung et al., 2005).

  • Gelation of Organic Fluids : Certain cinnamate derivatives can instantly gel organic fluids, including petrol, at room temperature. This property could have applications in oil spill containment and transport (Trivedi & Dastidar, 2006).

  • Allelochemical Effects on Plant Growth : Cinnamic acid has been shown to influence soybean root growth by altering lignin production and metabolic processes, which could have implications in agricultural practices (Salvador et al., 2013).

  • Protein Interaction Studies : The interaction of cinnamic acid and methyl cinnamate with bovine serum albumin, which is important for understanding their behavior in biological systems, has been studied, revealing insights into their thermodynamics and binding mechanisms (Nunes et al., 2017).

properties

CAS RN

4151-45-5

Molecular Formula

C9H7O2-

Molecular Weight

147.15 g/mol

IUPAC Name

(E)-3-phenylprop-2-enoate

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-]

SMILES

C1=CC=C(C=C1)C=CC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-]

synonyms

cinnamic acid
cinnamic acid, (trans)-(E)-isomer
cinnamic acid, (Z)-isomer
cinnamic acid, 13C-labeled cpd
cinnamic acid, 14C-labeled cpd
cinnamic acid, 14C-labeled cpd (E)-isomer
cinnamic acid, 2-(13)C-labeled cpd
cinnamic acid, 2-(14)C-labeled cpd
cinnamic acid, 3-(14)C-labeled cpd
cinnamic acid, 3H-labeled cpd (E)-isomer
cinnamic acid, 3H-labeled cpd (Z)-isomer
cinnamic acid, ion(1-)
cinnamic acid, ion(1-)-(E)-isomer
cinnamic acid, nickel (+2) salt
cinnamic acid, potassium salt
cinnamic acid, sodium salt
cinnamic acid, sodium salt(E)-isomer
cinnamic acid, sodium salt(Z)-isomer
cinnamic acid, zinc salt(E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamate
Reactant of Route 2
Reactant of Route 2
Cinnamate
Reactant of Route 3
Reactant of Route 3
Cinnamate
Reactant of Route 4
Reactant of Route 4
Cinnamate
Reactant of Route 5
Reactant of Route 5
Cinnamate
Reactant of Route 6
Reactant of Route 6
Cinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.